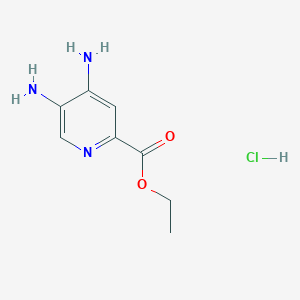
Ethyl 4,5-diaminopicolinate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4,5-diaminopicolinate hydrochloride is a chemical compound with the molecular formula C8H12ClN3O2. It is a derivative of picolinic acid and is characterized by the presence of two amino groups at the 4 and 5 positions of the pyridine ring. This compound is often used in various chemical and biological research applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,5-diaminopicolinate hydrochloride typically involves the reaction of ethyl picolinate with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. The process may also include purification steps such as crystallization or distillation to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4,5-diaminopicolinate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various electrophiles can be used in substitution reactions, often under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of nitro derivatives, while reduction may yield primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
Ethyl 4,5-diaminopicolinate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Ethyl 4,5-diaminopicolinate hydrochloride involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with various biological molecules, influencing their structure and function. The compound may also act as a chelating agent, binding to metal ions and affecting their availability in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 4,5-diaminopyridine: Similar in structure but lacks the carboxylate group.
4,5-Diaminopicolinic acid: Similar but without the ethyl ester group.
Ethyl 2,3-diaminopicolinate: Similar but with amino groups at different positions.
Uniqueness
Ethyl 4,5-diaminopicolinate hydrochloride is unique due to the specific positioning of the amino groups and the presence of the ethyl ester group. This unique structure imparts specific chemical and biological properties that make it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C8H12ClN3O2 |
|---|---|
Molekulargewicht |
217.65 g/mol |
IUPAC-Name |
ethyl 4,5-diaminopyridine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H11N3O2.ClH/c1-2-13-8(12)7-3-5(9)6(10)4-11-7;/h3-4H,2,10H2,1H3,(H2,9,11);1H |
InChI-Schlüssel |
QBJVCEWFVYWFFH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=NC=C(C(=C1)N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


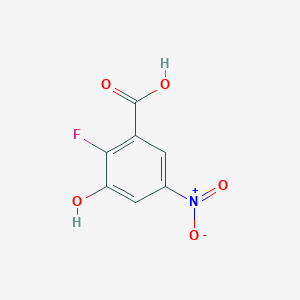


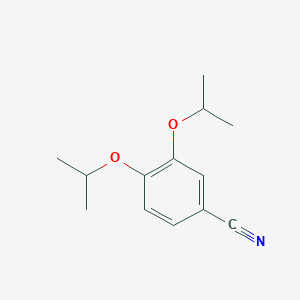
![1,3-Dimethyl-1H-imidazo[4,5-d]pyridazine-2,4(3H,5H)-dione](/img/structure/B13673306.png)

![1-(4-Chlorophenyl)-3-[dimethyl(vinyl)silyl]-1-propanone](/img/structure/B13673313.png)
![2-Amino-5-[2-(benzyloxy)ethyl]-7,7a-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4(4aH)-thione](/img/structure/B13673327.png)


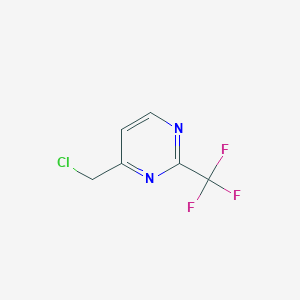

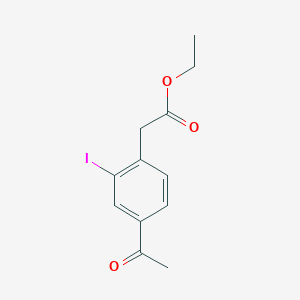
![N-Methylbenzo[d]isothiazol-6-amine](/img/structure/B13673364.png)
